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Compound of Interest

Compound Name: Boc-D-3-Pal-OH

Cat. No.: B558722 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for

N-α-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a key building block in

peptide synthesis and drug discovery. The following sections detail the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the verification of the

chemical structure and purity of Boc-D-3-Pal-OH in research and development settings.

Chemical Structure and Physical Properties
Boc-D-3-Pal-OH is an N-terminally protected derivative of the unnatural amino acid D-3-

pyridylalanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide

synthesis, preventing unwanted side reactions at the amine terminus during peptide bond

formation.
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Property Value

Molecular Formula C₁₃H₁₈N₂O₄

Molecular Weight 266.29 g/mol

CAS Number 98266-33-2

Appearance White to off-white powder

Melting Point 134-148 °C[1][2]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Boc-D-3-Pal-OH based

on typical values for similar Boc-protected amino acids and pyridyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Boc-D-3-Pal-OH, both ¹H and ¹³C NMR are essential for confirming the presence of the Boc

group, the pyridyl ring, and the amino acid backbone.

Table 2.1.1: ¹H NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 s 1H Pyridyl H-2

~8.4 d 1H Pyridyl H-6

~7.6 d 1H Pyridyl H-4

~7.3 dd 1H Pyridyl H-5

~5.0 d 1H NH

~4.5 m 1H α-CH

~3.2 m 2H β-CH₂

~1.4 s 9H Boc (CH₃)₃

Table 2.1.2: ¹³C NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆
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Chemical Shift (δ) ppm Assignment

~173 C=O (Carboxylic acid)

~155 C=O (Boc)

~150 Pyridyl C-2

~148 Pyridyl C-6

~137 Pyridyl C-4

~134 Pyridyl C-3

~124 Pyridyl C-5

~80 Boc C(CH₃)₃

~55 α-CH

~36 β-CH₂

~28 Boc (CH₃)₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Boc-D-3-Pal-OH will show characteristic absorption bands for the carboxylic acid,

carbamate, and aromatic functionalities.

Table 2.2.1: IR Absorption Data (Expected Frequencies)
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Frequency (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Carbamate)

~1710 Strong C=O stretch (Carboxylic acid)

~1690 Strong C=O stretch (Boc group)

~1520 Medium N-H bend

~1600, ~1480 Medium-Weak
C=C and C=N stretches

(Pyridyl ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and elemental composition. Electrospray ionization

(ESI) is a common technique for the analysis of amino acid derivatives.

Table 2.3.1: Mass Spectrometry Data

Technique Mode Expected m/z Assignment

ESI Positive 267.13 [M+H]⁺

ESI Positive 289.11 [M+Na]⁺

ESI Positive 211.09
[M-C₄H₈+H]⁺ (loss of

isobutylene)

ESI Positive 167.08 [M-Boc+H]⁺

ESI Negative 265.11 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-3-Pal-OH in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on

the solubility of the compound.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a typical experiment involves 16-64 scans with a relaxation delay of 1-2

seconds.

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve

a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak.

FT-IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

ESI-MS Protocol
Sample Preparation: Prepare a dilute solution of Boc-D-3-Pal-OH (approximately 10 µg/mL)

in a suitable solvent system, typically a mixture of water and an organic solvent like

acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote

ionization.[3]

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Data Acquisition:

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range

(e.g., 100-500).

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation

gas temperature and flow to achieve good signal intensity and stability.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the

elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like Boc-D-3-Pal-OH.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Boc-D-
3-Pal-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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